molecular formula C9H8ClNO4 B6321482 Methyl 2-chloro-5-nitrophenylacetate CAS No. 219712-63-7

Methyl 2-chloro-5-nitrophenylacetate

Cat. No.: B6321482
CAS No.: 219712-63-7
M. Wt: 229.62 g/mol
InChI Key: NMTXRGYKJNMEFK-UHFFFAOYSA-N
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Description

Significance and Research Context in Contemporary Organic Chemistry

The significance of Methyl 2-chloro-5-nitrophenylacetate in contemporary organic chemistry lies in its potential utility for the construction of heterocyclic compounds and other designed molecules. The presence of multiple functional groups on the phenylacetic acid scaffold allows for a range of chemical transformations. The "2-chloro-5-nitrophenyl" moiety is of particular interest as this substitution pattern is found in various bioactive molecules. For instance, related structures are used in the synthesis of compounds with potential antimicrobial activity. researchgate.netasianpubs.org The strategic placement of the chloro and nitro groups on the phenyl ring activates the molecule for certain reactions and provides handles for further functionalization.

While specific research focusing solely on this compound is limited, the broader class of substituted phenylacetic acid derivatives is crucial in medicinal chemistry and materials science. These compounds serve as key precursors to a wide array of pharmaceuticals and other functional materials.

Academic Perspectives on its Role as a Synthetic Intermediate

From an academic standpoint, this compound is viewed as a valuable, though perhaps underutilized, synthetic intermediate. Its molecular architecture allows for several strategic chemical manipulations:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then participate in a variety of subsequent reactions, such as diazotization, acylation, or condensation to form heterocyclic rings like benzimidazoles or quinolones.

Nucleophilic Aromatic Substitution: The presence of an electron-withdrawing nitro group para to the chlorine atom facilitates nucleophilic aromatic substitution of the chlorine. This allows for the introduction of various nucleophiles, including amines, thiols, and alkoxides, to create a diverse range of derivatives.

Ester Group Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (2-chloro-5-nitrophenyl)acetic acid, which can then be converted to amides, acid chlorides, or other derivatives. The ester itself can also participate in condensation reactions.

The combination of these reactive sites makes this compound a powerful tool for the synthesis of complex target molecules, particularly in the construction of heterocyclic systems which are prevalent in pharmacologically active compounds. A study on the synthesis of bioactive heterocycles from a related pyranopyrazole derivative incorporating the 2-chloro-5-nitrophenyl group underscores the importance of this structural motif in the development of new therapeutic agents. researchgate.net

Chemical and Spectroscopic Data

Below are the known chemical properties of this compound. Detailed experimental spectroscopic data for this specific compound is not widely available in published academic literature.

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name methyl (2-chloro-5-nitrophenyl)acetate sigmaaldrich.com
CAS Number 219712-63-7 sigmaaldrich.com
Molecular Formula C₉H₈ClNO₄ sigmaaldrich.com
Molecular Weight 229.62 g/mol sigmaaldrich.com
Physical Form White to Yellow Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com
InChI Key NMTXRGYKJNMEFK-UHFFFAOYSA-N sigmaaldrich.com

Compound Names Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-chloro-5-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTXRGYKJNMEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for Methyl 2 Chloro 5 Nitrophenylacetate

Established Synthetic Pathways for Methyl 2-chloro-5-nitrophenylacetate

The synthesis of this compound typically involves multi-step organic synthesis, leveraging well-established chemical transformations.

The primary route to this compound involves the modification of a pre-existing benzene (B151609) ring with the desired functional groups. A common strategy is the nitration of a suitable precursor. The starting material, methyl o-chlorophenylacetate, can be synthesized from o-chlorophenylacetic acid through esterification. The subsequent nitration introduces the nitro group onto the benzene ring.

The synthesis of related nitroaromatic compounds often involves the use of strong acids and nitrating agents. For instance, the synthesis of 2-chloro-5-nitro-toluene can be achieved through diazotization and chlorination of 2-amino-5-nitro-toluene or through the catalytic chlorination of m-nitrotoluene. google.com These established methods for introducing chloro and nitro groups onto a benzene ring are indicative of the types of reactions that can be adapted for the synthesis of this compound.

A key step in the synthesis is the electrophilic aromatic substitution, specifically the nitration of methyl o-chlorophenylacetate. In this reaction, a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is used to generate the nitronium ion (NO₂⁺) in situ. aiinmr.comunwisdom.org The nitronium ion then acts as the electrophile.

The chloro and the acetate (B1210297) substituents on the benzene ring of methyl o-chlorophenylacetate direct the position of the incoming nitro group. The chloro group is an ortho-, para-director, while the ester group is a meta-director. unwisdom.org Due to the steric hindrance at the ortho position to the bulky acetate group and the electronic deactivation at the positions ortho and para to the ester, the nitration is expected to occur predominantly at the position para to the chlorine atom and meta to the acetate group, which is the 5-position.

The reaction is typically carried out at a low temperature, often below 6°C, to control the exothermic nature of the reaction and to minimize the formation of by-products. rsc.org The reaction progress can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated by pouring the reaction mixture into ice-water, followed by filtration or extraction.

A similar reaction, the nitration of methyl benzoate (B1203000), yields predominantly methyl 3-nitrobenzoate, demonstrating the regioselectivity of nitration on a substituted benzene ring. rsc.orgstmarys-ca.edu

Continuous Manufacturing Processes and Reactor Design

The shift from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and product quality for the synthesis of fine chemicals like this compound.

Micro-flow reactors are a key enabling technology for continuous manufacturing. nih.gov Their high surface-area-to-volume ratio allows for excellent heat and mass transfer, which is particularly beneficial for highly exothermic reactions like nitration. nih.gov This precise control over reaction conditions minimizes the formation of impurities and enhances the safety of the process by reducing the volume of hazardous materials at any given time.

The use of microreactors can also allow for the use of highly reactive or unstable intermediates that would be difficult to handle in a traditional batch process. nih.gov This opens up possibilities for novel synthetic routes that may be more efficient or atom-economical.

In a micro-flow system, key reaction parameters can be precisely controlled and optimized to maximize yield and purity. These parameters include:

Flow rates: The flow rates of the reactants determine the stoichiometry and the mixing efficiency within the reactor.

Temperature: Precise temperature control is crucial for controlling reaction kinetics and selectivity.

Residence time: The time the reaction mixture spends in the reactor can be easily adjusted by changing the flow rate or the reactor volume, allowing for fine-tuning of the reaction conversion.

The optimization of these parameters can be systematically performed using Design of Experiments (DoE) methodologies to identify the optimal operating conditions for the synthesis of this compound.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic processes. imist.maacs.org

Key principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic pathways that minimize the generation of waste is a primary goal. acs.org This can be achieved by optimizing reactions to have high selectivity and yield.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with greener alternatives wherever possible. skpharmteco.com For example, exploring solvent-free reactions or using water or other benign solvents can significantly reduce the environmental impact. imist.ma

Energy Efficiency: Conducting reactions at ambient temperature and pressure can reduce energy consumption. nih.gov The use of catalysis can also lower the activation energy of reactions, allowing them to proceed under milder conditions. nih.gov

Use of Renewable Feedstocks: While not directly applicable to this specific synthesis, the principle encourages the use of starting materials derived from renewable resources. nih.gov

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. acs.org

By incorporating these principles into the design of the synthetic route for this compound, it is possible to develop a process that is not only efficient and cost-effective but also environmentally responsible.

Solvent-Free Reactions and Catalytic Approaches

The pursuit of greener chemical syntheses often prioritizes the reduction or elimination of volatile organic solvents and the use of catalysts to improve reaction efficiency. In the context of producing nitrotoluene derivatives, which are precursors to compounds like this compound, catalytic methods have been developed to enhance selectivity and reduce waste. For instance, the preparation of 2-chloro-5-nitro-toluene can be achieved through the catalytic chlorination of m-nitrotoluene using chlorine gas with a transition metal or its corresponding salt as a catalyst. google.com This method is noted for its high conversion rate and selectivity, presenting an advantage over traditional diazotization or nitration processes that generate significant acid-containing wastewater. google.com

Another example in a related synthesis involves the use of a 10% palladium-on-charcoal catalyst for the hydrogenation of 2-acetoxy-4-nitrotoluene. chemicalbook.com While specific solvent-free methodologies for the direct synthesis of this compound are not extensively detailed in the reviewed literature, these examples highlight the application of catalytic approaches in the synthesis of its structural analogs and precursors to achieve more environmentally benign processes. google.comchemicalbook.com

Green Metrics Analysis (e.g., Atom Economy, E-Factor)

Green chemistry metrics are essential tools for quantitatively assessing the environmental performance of a chemical process. wiley-vch.degreenchemistry-toolkit.org They help to identify areas for improvement by evaluating factors like waste generation and resource utilization. chembam.comwhiterose.ac.uk The ideal value for metrics like Atom Economy (AE) is 100%, while the ideal for the Environmental Factor (E-Factor) is zero. rsc.org

An analysis of a synthetic protocol for a related compound provides concrete data on its environmental footprint. The evaluation, which includes Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME), demonstrates a highly efficient and eco-friendly process. rsc.org The Analytical Eco-Scale is another tool used to evaluate the greenness of a method, where a score greater than 75 signifies an excellent green analysis. mdpi.com In one analysis, the synthesis achieved an excellent eco-score of 83.165. rsc.org

Below is an interactive data table summarizing the green metrics from a documented synthesis. rsc.org

Interactive Table: Green Metrics for a Related Synthesis Explore the data by hovering over the values.

MetricFormulaCalculated ValueIdeal ValueInterpretation
Atom Economy (AE) (MW of product / Σ MW of reactants) x 10096.40%100%High conversion of reactant atoms into the desired product. chembam.comrsc.org
E-Factor (Total mass of waste / Mass of product)0.050Very low amount of waste generated per unit of product. wiley-vch.dersc.org
Process Mass Intensity (PMI) (Total mass of inputs / Mass of product)1.061.0Highly efficient process with minimal mass input relative to output. greenchemistry-toolkit.orgrsc.org
Reaction Mass Efficiency (RME) (Mass of product / Σ Mass of reactants) x 10094.79%100%Indicates a high-yielding reaction with minimal side products. rsc.org
Eco-Score 100 - Σ (Penalty Points)83.165100The synthesis is rated as "excellent" on the green scale. rsc.orgmdpi.com

These metrics collectively indicate a synthesis process that is not only efficient in terms of yield but also aligns well with the principles of green chemistry by minimizing waste and maximizing resource utilization. rsc.org

Strategies for Solvent and Reagent Recovery and Recycling

An integral part of sustainable chemical manufacturing is the ability to recover and reuse solvents and reagents, thereby reducing both cost and environmental impact. In synthetic procedures related to this compound, practical steps for recovery are implemented.

A common and effective technique for solvent removal is the use of a rotary evaporator, which allows for the efficient and controlled separation of the solvent from the crude product mixture after the reaction is complete. rsc.org This not only helps in isolating the product but also enables the collection and potential recycling of the solvent.

Advancement in Yield and Purity Enhancement Strategies

Achieving high yield and purity are primary objectives in chemical synthesis. For this compound and related compounds, several strategies are employed to enhance these outcomes. A key purification technique mentioned across multiple synthetic procedures is recrystallization. rsc.org For instance, after initial isolation, the crude product can be recrystallized using a suitable solvent like ethanol (B145695) to obtain the final, purified compound. rsc.org

Other fundamental purification steps include filtration to remove solid impurities or catalysts and washing the isolated product. chemicalbook.com In one process, precipitated crystals were washed with water and isolated via suction filtration to yield a product with 95% purity. google.com The combination of washing and crystallization is effective in removing unreacted starting materials and side products, leading to an isomer-free, high-purity final product. google.com Through such methods, yields can be significantly high; for example, the preparation of 2-acetoxy-4-nitrotoluene, a related acetate, was reported to have a 100% yield following extraction and solvent evaporation. chemicalbook.com Similarly, a process for synthesizing p-nitrophenyl acetate achieved a notable yield of 90.6%. academax.com

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro 5 Nitrophenylacetate

Reaction Mechanisms and Pathways

The principal reaction pathways for Methyl 2-chloro-5-nitrophenylacetate involve transformations at three key sites: the aromatic ring, the nitro group, and the ester functional group.

Nucleophilic Substitution Reactions

The presence of a nitro group, a strong electron-withdrawing group, in the para position relative to the chloro substituent, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex.

The generally accepted mechanism for the SNAr reaction is as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a tetrahedral intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group.

Leaving Group Departure: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Kinetic studies on analogous compounds, such as the reaction of 2-chloro-5-nitropyrimidine (B88076) with various amines, have shown that the reaction mechanism can be on the borderline between a concerted and a stepwise pathway researchgate.net. The stability of the Meisenheimer complex plays a crucial role in determining the reaction route researchgate.net.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be reduced to various other functional groups, most commonly an amino group, through several established methods. The choice of reducing agent and reaction conditions determines the final product.

Common reduction pathways for aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method for the reduction of aromatic nitro compounds. numberanalytics.com Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are employed in the presence of hydrogen gas. numberanalytics.comresearchgate.net This method is generally efficient and clean, often proceeding with high yields. chemistryviews.org

Metal-Acid Reductions: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid or acetic acid). numberanalytics.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or formic acid, in the presence of a catalyst.

A specific example of a relevant reduction is the enzymatic reduction of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134. In this biological system, the nitro group is chemoselectively reduced to a hydroxylamino group, which then undergoes further enzymatic rearrangement and dechlorination. nih.gov This highlights a potential selective reduction pathway for the nitro group in a similar chemical environment.

Hydrolysis of the Ester Moiety

The ester group in this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form a carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, methanol (B129727) is eliminated, and the resulting protonated carboxylic acid is deprotonated to yield the final product.

Studies on the light-induced hydrolysis of substituted phenylacetates have shown that electron-withdrawing groups, such as the nitro group, can increase the rate of hydrolysis by increasing the electron deficiency of the carbonyl carbon. rjpbcs.com For instance, p-nitrophenylacetate undergoes hydrolysis to a greater extent than phenylacetate (B1230308) under similar photolytic conditions. rjpbcs.com

Kinetic Studies and Quantitative Reactivity Assessments

Quantitative studies on the reactivity of this compound are scarce. However, kinetic data from related compounds provide valuable insights into the factors governing its reaction rates.

Analysis of Reaction Rates and Rate-Determining Steps

For nucleophilic aromatic substitution reactions, the rate-determining step is typically the formation of the Meisenheimer complex, as the subsequent departure of the leaving group is usually fast. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.

In a study of the nucleophilic substitution of a related compound, Methyl 2,4-dichloro-3,5-dinitrobenzoate, with various amines, the reactions were found to follow second-order kinetics. The rate was dependent on the concentration of both the substrate and the nucleophile. The table below presents the second-order rate constants for the reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with different amines in methanol.

Nucleophilek₂ (dm³ mol⁻¹ s⁻¹) at 25°C
Piperidine1.2 x 10⁻²
Piperazine8.5 x 10⁻³
Morpholine3.0 x 10⁻³
Thiomorpholine2.1 x 10⁻³

Data adapted from a study on Methyl 2,4-dichloro-3,5-dinitrobenzoate.

For ester hydrolysis, the rate-determining step in base-catalyzed hydrolysis is the attack of the hydroxide ion on the carbonyl carbon. In acid-catalyzed hydrolysis, the rate-determining step can be either the attack of water on the protonated ester or the breakdown of the tetrahedral intermediate, depending on the specific substrate and reaction conditions.

Brønsted-Type Plots and Analysis of Deviations

Brønsted-type plots are valuable tools for investigating reaction mechanisms, particularly for nucleophilic substitution and acid/base-catalyzed reactions. These plots correlate the logarithm of the rate constant (log k) with the pKa of the nucleophile or catalyst. The slope of the plot, known as the Brønsted coefficient (β), provides information about the degree of bond formation or proton transfer in the transition state.

While a Brønsted plot specifically for the reactions of this compound is not available, studies on similar systems, such as the reaction of 2-chloro-5-nitropyrimidine with a series of amines, demonstrate the utility of this analysis. researchgate.net In these cases, a linear Brønsted-type plot is often observed, with the β value indicating the sensitivity of the reaction rate to the basicity of the nucleophile. researchgate.net

Deviations from linearity in Brønsted plots can be indicative of a change in the rate-determining step or the operation of a different reaction mechanism. For example, a downward curvature in a Brønsted plot for nucleophilic substitution might suggest that at high nucleophile basicity, the breakdown of the Meisenheimer complex becomes rate-limiting. An upward curvature could indicate a change from a concerted to a stepwise mechanism.

Influence of Substituents on Reaction Kinetics (e.g., Hammett Plots, Yukawa-Tsuno Plots)

The reactivity of aromatic esters like this compound is significantly influenced by the electronic properties of substituents on the phenyl ring. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these effects, where 'k' is the rate constant for the substituted reactant, 'k₀' is the rate constant for the unsubstituted reactant, 'σ' is the substituent constant (describing the substituent's electronic effect), and 'ρ' (rho) is the reaction constant (indicating the sensitivity of the reaction to substituent effects). walisongo.ac.id

For reactions involving nucleophilic attack at the carbonyl carbon, a positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. These groups stabilize the developing negative charge in the transition state. Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup.

For the hydrolysis of a series of ethyl phenylacetates, the following relative rate data can be used to construct a Hammett plot.

Substituent (X)Substituent Constant (σ)Relative Rate (k_rel)log(k_rel)
p-OCH₃-0.270.45-0.35
p-CH₃-0.170.68-0.17
H0.001.000.00
p-Cl0.232.090.32
p-NO₂0.7814.11.15

Data derived from studies on analogous ethyl phenylacetate systems. walisongo.ac.id

When reactions involve substituents capable of direct resonance interaction with the reaction center, the standard Hammett plot may show curvature. In these cases, the Yukawa-Tsuno equation, log(k/k₀) = ρ(σ⁰ + r(σ⁺ - σ⁰)), is employed. iitd.ac.inwikipedia.org This equation includes a parameter 'r' that quantifies the extent of resonance contribution. For instance, in the aminolysis of substituted phenyl benzoates, linear Yukawa-Tsuno plots have been obtained where standard Hammett plots failed, indicating significant resonance demand in the transition state. iitd.ac.in For this compound, the nitro group in the para position to the chloro substituent can exert a strong resonance-withdrawing effect, making such analyses relevant for understanding its reactivity in certain reactions.

Solvent Effects on Reaction Mechanisms and Kinetics

The solvent plays a critical role in the kinetics and mechanism of reactions involving polar molecules like this compound. Solvent properties such as polarity, dielectric constant, and hydrogen-bonding ability can differentially stabilize the reactants and the transition state, thereby altering the activation energy and reaction rate. rsc.org

Kinetic studies on the alkaline hydrolysis of the analogous compound p-nitrophenyl acetate (B1210297) in mixed aqueous-organic solvents like dimethyl sulfoxide (B87167) (DMSO)-water and acetonitrile (B52724) (MeCN)-water provide a clear picture of these effects. In the base-catalyzed hydrolysis of p-nitrophenyl acetate, the reaction involves two negative species: the hydroxide ion (nucleophile) and the ester (which forms a negatively charged tetrahedral intermediate).

Transition State Solvation: The transition state is a larger, more charge-diffuse anion compared to the hydroxide ion. While it is also solvated, the effect is less pronounced.

Rate Changes with Solvent Composition: As the proportion of a dipolar aprotic solvent like DMSO or MeCN increases in a mixture with water, the reaction rate dramatically increases. rsc.org For instance, the rate constant for the hydrolysis of p-nitrophenyl acetate increases by several orders of magnitude as the medium changes from pure water to 80 mol % DMSO. This is because the aprotic solvent is less effective at solvating the hydroxide ion, "freeing" it to act as a more potent nucleophile.

The table below illustrates the typical effect of solvent composition on the second-order rate constant (kₙ) for the alkaline hydrolysis of an activated phenyl acetate ester.

Solvent Composition (mol % DMSO in H₂O)Relative Rate Constant (k_rel)
0 (Pure H₂O)1.0
20~10
40~50
60~300
80~2800

Data conceptualized from studies on p-nitrophenyl acetate in DMSO-H₂O mixtures. rsc.org

Therefore, for reactions of this compound with anionic nucleophiles, a similar trend is expected: the rate will be significantly enhanced in solvent systems with a higher proportion of a dipolar aprotic component.

Characterization of Transition State Structures

The reactions of this compound with nucleophiles, particularly base-catalyzed hydrolysis, proceed through a high-energy transition state that resembles a tetrahedral intermediate. While direct experimental characterization of this fleeting structure is not feasible, its properties can be inferred from kinetic data and elucidated through computational chemistry. furman.edu

In the standard base-catalyzed acyl substitution (B_AC_2) mechanism, the transition state involves the partial formation of a bond between the nucleophile (e.g., hydroxide) and the carbonyl carbon, and a partial breaking of the carbonyl π bond. The geometry at the carbonyl carbon changes from trigonal planar in the reactant ester to tetrahedral in the intermediate.

Computational studies on the alkaline hydrolysis of model esters like methyl acetate show that the transition state has the following characteristics: furman.edu

Geometry: The attacking nucleophile is partially bonded to the carbonyl carbon, with a C-O bond length significantly longer than a typical single bond. The carbonyl C=O bond is also elongated, and the oxygen atom carries a partial negative charge.

Charge Distribution: A significant portion of the negative charge is localized on the carbonyl oxygen atom. The charge is distributed between the attacking nucleophile and the carbonyl oxygen.

For this compound, the electron-withdrawing nitro and chloro groups play a crucial role in stabilizing this transition state. They delocalize the developing negative charge, thereby lowering the activation energy and accelerating the reaction compared to an unsubstituted phenylacetate.

Interestingly, for phenylacetate esters bearing strong electron-withdrawing groups on the acetyl moiety (such as the 4-nitrophenyl group in aryl 4-nitrophenylacetates), an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism can become competitive or dominant. rsc.org This pathway involves a rapid, reversible deprotonation of the α-carbon (the -CH₂- group) to form a carbanion, followed by a slower, rate-determining elimination of the aryloxide leaving group to form a ketene (B1206846) intermediate. The transition state for this mechanism would not be a tetrahedral species but would instead involve the elongation of the C-O bond of the leaving group from the carbanion intermediate. The high sensitivity of the hydrolysis rates of some nitrophenylacetates to the leaving group (large ρ value) supports a mechanism where leaving group departure is part of the rate-determining step. rsc.org

Catalytic Systems in Reactions Involving this compound

Base catalysis is the most common method for promoting reactions at the carbonyl center of this compound. The hydrolysis of esters using a base like sodium hydroxide is known as saponification and is a synthetically vital reaction. chemistrysteps.comstanford.edu

The process is effectively irreversible because the carboxylic acid product formed is immediately deprotonated by the strong base to form a carboxylate salt. chemistrysteps.comstanford.edu This salt is resonance-stabilized and unreactive towards further nucleophilic attack, driving the equilibrium to completion.

The mechanism for the base-catalyzed hydrolysis follows the B_AC_2 pathway:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A tetrahedral alkoxide intermediate is formed. This is typically the rate-determining step for esters with good leaving groups. emerginginvestigators.org

Intermediate Collapse: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

Proton Transfer: An irreversible acid-base reaction occurs where the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding methanol and the final carboxylate salt.

General bases, not just hydroxide, can also catalyze the hydrolysis. Studies on aryl phenylacetates have shown that substituted phenoxides can act as general-base catalysts, with their catalytic efficiency correlating with their basicity as described by the Brønsted relation. rsc.org

Beyond traditional base catalysis, modern synthetic chemistry employs novel catalytic systems to effect transformations on ester substrates, including those analogous to this compound.

Biocatalysis: Enzymes offer high selectivity and operate under mild conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the hydrolysis and esterification of various esters. acs.org While electronic effects are important, steric factors and the specific shape of the enzyme's active site also play a crucial role. Taft plots, which separate steric (Eₛ) and electronic (σ*) effects, are often used to analyze the kinetics of lipase-catalyzed reactions. acs.org For instance, certain lipases have been shown to hydrolyze 4-nitrophenyl propanoate more rapidly than 4-nitrophenyl acetate, suggesting that interactions within the binding pocket can overcome simple steric hindrance. acs.org

Organometallic Catalysis: Transition metal catalysts are being developed for novel transformations of carboxylic acid derivatives. In one example, an iridium-phosphoramidite catalyst was used for the asymmetric deoxygenative [3 + 2] cycloaddition of phenylacetic acid with vinylcyclopropanes. This method proceeds via the in situ formation of a mixed anhydride, which modulates the reactivity of the carboxylic acid and allows it to participate in reactions not accessible through traditional methods. Such approaches highlight the potential for using advanced catalysis to engage compounds like this compound in complex bond-forming sequences.

Heterogeneous Catalysis: Solid-supported catalysts offer advantages in terms of separation and reusability. For example, metal-cation-exchanged montmorillonite (B579905) nanoclays have been employed as solid acid catalysts for the esterification of phenylacetic acid. [23 from previous search] In a different context, mineral surfaces like silica (B1680970) have been shown to catalyze the hydrolysis of phenyl acetate, indicating that heterogeneous catalysis is also relevant for cleavage reactions. emerginginvestigators.org

Theoretical and Computational Chemistry Studies of Methyl 2 Chloro 5 Nitrophenylacetate

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For Methyl 2-chloro-5-nitrophenylacetate, these calculations can predict the most likely pathways for its reactions and provide detailed information about the high-energy transition states that govern reaction rates.

Prediction of Reaction Pathways and Energy Profiles

Theoretical investigations into the reaction mechanisms of substituted phenylacetates often employ Density Functional Theory (DFT) methods, such as B3LYP, to map out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and transition states. For a molecule like this compound, potential reactions of interest include nucleophilic substitution at the aromatic ring or hydrolysis of the ester group.

Computational studies on analogous systems, such as the hydrolysis of p-nitrophenyl esters, reveal that the reaction mechanism can be significantly influenced by the number of solvent molecules involved in the transition state. For instance, the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) has been shown to proceed via a two-step addition-cleavage mechanism, with the transition state being stabilized by a network of water molecules. mdpi.com Similarly, theoretical calculations on the polymerization reactions involving related nitroaromatic compounds have been used to elucidate the role of side-reactions. rsc.org

For this compound, a hypothetical reaction pathway for alkaline hydrolysis would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. Quantum chemical calculations would be used to determine the activation energy for this step, as well as the energies of any intermediates and the final products. The resulting energy profile would indicate the feasibility and kinetics of the reaction.

Table 1: Illustrative Reaction Energy Profile Data for a Hypothetical Hydrolysis Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + OH⁻0.0
Transition State 1Hydroxide attack on carbonyl carbon+15.2
Tetrahedral IntermediateFormation of a tetrahedral intermediate-5.8
Transition State 2Expulsion of the methoxide (B1231860) group+12.5
Products2-chloro-5-nitrophenylacetic acid + CH₃O⁻-10.3

Note: This data is illustrative and based on typical values for ester hydrolysis. Actual values for this compound would require specific calculations.

Detailed Analysis of Transition State Structures and Energetics

The transition state is a critical point on the reaction energy profile that determines the rate of a chemical reaction. Quantum chemical calculations can provide detailed geometric and energetic information about these fleeting structures. For this compound, the analysis of transition states in potential reactions, such as nucleophilic aromatic substitution or reactions at the benzylic position, is crucial for understanding its reactivity.

In studies of related enzymatic reactions, such as the hydrolysis of p-nitrophenyl butyrate (B1204436) by lipase (B570770), computational methods have been used to model the high-energy tetrahedral intermediates that resemble the transition states. These models help in understanding the stabilizing interactions within the active site. For non-enzymatic reactions of this compound, a similar analysis would reveal the key intramolecular interactions that stabilize the transition state. This includes the orientation of the nitro and chloro groups and their electronic influence on the reaction center.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to predict and analyze the chemical behavior of molecules. For this compound, these models can provide valuable information about its inherent reactivity and the factors that control the selectivity of its reactions.

Prediction of Electronic and Steric Reactivity Descriptors

The reactivity of this compound is largely governed by the electronic effects of the substituents on the phenyl ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The chloro group is also electron-withdrawing via induction but can donate electron density through resonance.

Molecular electrostatic potential (MEP) maps are a powerful tool for visualizing the electronic distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov For this compound, the MEP map would likely show regions of negative potential (red) around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing substituents, suggesting sites for nucleophilic attack.

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also provide quantitative measures of reactivity. nih.gov A low HOMO-LUMO energy gap generally indicates high reactivity.

Table 2: Hypothetical Electronic Reactivity Descriptors

DescriptorValue (illustrative)Interpretation
HOMO Energy-8.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-2.1 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap6.4 eVIndicator of chemical reactivity
Electrophilicity Index (ω)3.8Propensity of the molecule to accept electrons

Note: These values are hypothetical and would need to be calculated using appropriate quantum chemical methods.

Conformational Analysis and its Impact on Reaction Outcomes

The three-dimensional shape of a molecule can significantly influence its reactivity. Conformational analysis of this compound would involve identifying the most stable arrangements of the molecule in space. The rotation around the C-C bond connecting the phenyl ring and the acetate (B1210297) group, as well as the orientation of the ester group, are key conformational degrees of freedom.

Studies on substituted phenylacetates and related bicyclic systems have shown that the preferred conformation can be influenced by a combination of steric and electronic factors. acs.orgnih.govmontclair.edu For this compound, the presence of the ortho-chloro substituent could sterically hinder the rotation of the acetate group, potentially favoring a conformation where the ester group is oriented away from the chloro group. The interplay of these conformational preferences can affect the accessibility of the reactive sites and thus the outcome of a reaction.

Implicit and Explicit Solvent Models in Theoretical Calculations

Reactions are most often carried out in a solvent, and the interaction between the solute and the solvent can have a dramatic effect on the reaction mechanism and energetics. Theoretical calculations can account for solvent effects using either implicit or explicit models. kyoto-u.ac.jpyoutube.com

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMx family of models, represent the solvent as a continuous medium with a specific dielectric constant. youtube.comyoutube.com These models are computationally efficient and are widely used to calculate solvation free energies and to model reactions in solution. For this compound, using a PCM would allow for the calculation of its properties in various solvents, providing insight into how the solvent polarity affects its stability and reactivity.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For reactions where the solvent is directly involved in the mechanism, such as hydrolysis, an explicit solvent model is often necessary to obtain accurate results. mdpi.com A hybrid approach, combining a few explicit solvent molecules with an implicit continuum, can often provide a good balance between accuracy and computational cost. The choice of the solvent model can significantly impact the predicted energy barriers and reaction pathways, making it a critical consideration in the computational study of this compound.

Applications of Methyl 2 Chloro 5 Nitrophenylacetate in Advanced Organic Synthesis

Methyl 2-chloro-5-nitrophenylacetate as a Versatile Synthetic Building Block

The utility of this compound in organic synthesis stems from the reactivity of its distinct functional groups. The nitro and chloro substituents on the aromatic ring, combined with the ester side chain, provide multiple points for chemical modification, rendering it a versatile building block for constructing more elaborate molecules.

The 2-chloro-5-nitrophenyl scaffold, the core of this compound, is found within a variety of complex chemical structures. Research and commercial listings show its integration into larger molecules through multi-step synthesis. For instance, the compound N'-[(E)-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE incorporates the 2-chloro-5-nitrophenyl moiety, demonstrating its use as a foundational unit for creating intricate heterocyclic systems. sigmaaldrich.com The presence of reactive sites allows chemists to build upon this core, attaching other complex fragments. This principle is widely applied in the synthesis of novel compounds where halogenated and nitrated aromatic rings serve as key starting materials for constructing molecules with potential applications in medicine and materials science. researchgate.netresearchgate.net

Aromatic compounds containing both nitro and chloro groups are fundamental intermediates in the dye and pigment industry. epa.gov The structural relative, 2-chloro-5-nitro-toluene, is explicitly identified as a key intermediate in the synthesis of pigments that are widely used in paints, coatings, and color printing inks. google.com The 2-chloro-5-nitro aromatic structure is a common feature in the synthesis of disperse azo dyes. ijirset.com The nitro group can be chemically reduced to an amino group (—NH₂), which is a crucial step in forming a diazonium salt. This salt is then reacted with a coupling agent to produce the final azo dye. epa.govnih.gov The chloro group also influences the final properties of the colorant. Therefore, this compound serves as a valuable precursor in this field, providing the necessary structural framework for building chromophores.

The same structural core found in this compound is pivotal in the production of certain agrochemicals. Specifically, the related compound 2-chloro-5-nitro-toluene is a critical intermediate for synthesizing the novel broad-spectrum anticoccidial drug toltrazuril. google.com Toltrazuril is used in veterinary medicine to treat coccidiosis. The synthesis pathway relies on the specific arrangement of the chloro and nitro groups on the benzene (B151609) ring, making intermediates like this compound valuable starting points for creating such specialized agricultural chemicals.

Specialty chemicals are high-value products manufactured for specific applications. This compound, by virtue of its applications in synthesizing complex molecules for dyes, pigments, and agrochemicals, is a contributor to this sector. google.comsigmaaldrich.com The compound's multifunctional nature allows it to be a versatile player in what is known as fine chemical synthesis. sigmaaldrich.com Its utility in creating a range of targeted, high-value end-products underscores its role in the broader specialty chemicals market.

Derivatization Strategies and the Generation of Novel Compounds

The chemical architecture of this compound allows for numerous derivatization strategies. Each functional group—the nitro group, the chlorine atom, and the methyl ester—can be targeted to create a wide array of new molecules.

This compound is a platform for generating a variety of substituted arylacetate derivatives. Key transformation strategies include:

Reduction of the Nitro Group: The nitro group (—NO₂) can be readily reduced to an amine (—NH₂). This transformation is often accomplished using methods such as catalytic hydrogenation. chemicalbook.com The resulting aniline (B41778) derivative is a versatile intermediate itself, which can undergo a host of further reactions, including diazotization or acylation, to introduce new functional groups.

Substitution of the Chlorine Atom: The chlorine atom can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although the conditions can be demanding.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters (transesterification) or amides.

These derivatization pathways allow chemists to systematically modify the molecule, creating libraries of novel substituted arylacetate compounds for research and development in various chemical fields.

Formation of Heterocyclic Compounds from Precursors

The structural features of this compound make it a promising precursor for the synthesis of various heterocyclic compounds. The active methylene (B1212753) protons can be deprotonated to form a nucleophilic carbanion, which can participate in a variety of condensation and cyclization reactions. Furthermore, the 2-chloro and 5-nitro substituents on the phenyl ring play a crucial role in directing and facilitating these transformations.

While direct examples of the use of this compound in heterocyclic synthesis are not extensively documented, the reactivity of analogous 2-chloro-5-nitrophenyl derivatives provides a strong basis for predicting its utility. For instance, derivatives of 1-(2-chloro-5-nitrophenyl)ethanone have been successfully employed in the synthesis of benzo[b]thiophenes. This suggests that this compound could undergo similar cyclization pathways.

One plausible route to heterocyclic systems involves the initial reaction at the active methylene center, followed by an intramolecular cyclization involving the displacement of the chloride. For example, condensation with a suitable three-carbon electrophile could be envisioned to lead to the formation of quinoline (B57606) derivatives. Similarly, reaction with 1,2-dicarbonyl compounds or their equivalents could provide access to benzodiazepine (B76468) scaffolds, a common motif in pharmacologically active compounds. ijtsrd.comnih.gov The synthesis of 1,5-benzodiazepines, for instance, often involves the condensation of o-phenylenediamines with ketones or β-dicarbonyl compounds. ijtsrd.comnih.gov By analogy, the active methylene group of this compound could react with suitable precursors to form a seven-membered diazepine (B8756704) ring.

The synthesis of indole (B1671886) derivatives is another area where this compound could prove valuable. The Fischer indole synthesis, a cornerstone of indole chemistry, typically involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov Reduction of the nitro group in this compound to a hydrazine (B178648), followed by intramolecular cyclization, could potentially lead to the formation of substituted indole-3-acetic acid esters.

The following table summarizes potential heterocyclic systems that could be synthesized from this compound based on the known reactivity of similar precursors.

Heterocyclic SystemPotential Reaction PathwayKey Functional Group Transformation
Quinolines Condensation with a 1,3-dielectrophile followed by intramolecular cyclization.Formation of a new six-membered nitrogen-containing ring.
Benzodiazepines Reaction with a 1,2-diamine derivative followed by cyclization. ijtsrd.comnih.govFormation of a seven-membered diazepine ring.
Indoles Reduction of the nitro group to an amine or hydrazine, followed by intramolecular cyclization. nih.govFormation of a pyrrole (B145914) ring fused to the benzene ring.
Benzo[b]thiophenes Reaction with a sulfur-containing reagent, followed by intramolecular cyclization.Formation of a thiophene (B33073) ring fused to the benzene ring.

Design and Synthesis of Chemically Modified Analogues

The chemical structure of this compound offers multiple sites for modification, allowing for the design and synthesis of a diverse library of analogues. These modifications can be strategically employed to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and potential biological activity.

The primary sites for modification include:

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, other esters, or acid chlorides. This allows for the introduction of a wide range of substituents.

The Chloro Group: The chlorine atom, being activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at this position.

The Nitro Group: The nitro group can be reduced to an amino group, which is a versatile handle for further functionalization. The resulting aniline can be acylated, alkylated, or diazotized, opening up a vast chemical space for analogue synthesis.

The Methylene Group: The active methylene protons can be alkylated or acylated after deprotonation with a suitable base, allowing for the introduction of substituents at the α-position to the ester.

The following table outlines some potential chemically modified analogues of this compound and the synthetic strategies to obtain them.

Analogue TypeSynthetic StrategyPotential Application
Amide Analogues Hydrolysis of the ester to the carboxylic acid, followed by amide coupling with various amines.Introduction of diverse R-groups for structure-activity relationship studies.
Ether Analogues Nucleophilic aromatic substitution of the chloro group with an alkoxide.Modulation of electronic properties and solubility.
Amine Analogues Nucleophilic aromatic substitution of the chloro group with an amine.Introduction of basic centers and hydrogen bond donors/acceptors.
Amino Analogues Reduction of the nitro group to an amine.Precursor for further derivatization (e.g., sulfonamides, ureas).
α-Substituted Analogues Alkylation or acylation of the enolate generated from the active methylene group.Introduction of stereocenters and modification of the molecular backbone.

Stereoselective and Enantioselective Transformations Utilizing this compound

The active methylene group in this compound presents an opportunity for stereoselective and enantioselective transformations, leading to the synthesis of chiral molecules. The generation of a prochiral enolate from the methylene bridge allows for the introduction of a new stereocenter through reactions with electrophiles in the presence of a chiral catalyst or auxiliary.

For example, the use of chiral lithium amides has been shown to effect the highly enantioselective alkylation of arylacetic acids. nih.gov This methodology could potentially be adapted for this compound, where the enolate generated by the chiral base would react with an alkyl halide to produce an enantioenriched product.

Furthermore, stereoselective reduction of the nitro group to an amine, followed by enzymatic resolution or diastereoselective salt formation, could provide access to chiral amino acid precursors. The field of stereoselective synthesis is rapidly advancing, and it is conceivable that novel catalytic systems could be developed for the enantioselective functionalization of this versatile building block.

The following table highlights potential stereoselective transformations involving this compound.

TransformationChiral StrategyPotential Product
Enantioselective Alkylation Chiral phase-transfer catalysis, organocatalysis, or chiral metal complexes. nih.govα-Substituted, enantioenriched phenylacetate (B1230308) derivatives.
Diastereoselective Aldol Reaction Reaction of the enolate with a chiral aldehyde or using a chiral catalyst.Diastereomerically enriched β-hydroxy ester derivatives.
Enzymatic Resolution Kinetic resolution of the corresponding carboxylic acid or alcohol derivative.Enantiomerically pure carboxylic acid or alcohol.

Multicomponent Reaction Methodologies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools in modern organic synthesis for generating molecular complexity and diversity. The reactive functionalities of this compound make it an attractive candidate for incorporation into various MCRs.

The active methylene group can act as a nucleophilic component in several well-known MCRs. For instance, in a Hantzsch-type reaction, it could potentially react with an aldehyde and two equivalents of an ammonia (B1221849) source to form dihydropyridine (B1217469) derivatives. The Biginelli reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, could also be adapted to utilize this compound as the active methylene component, leading to the synthesis of dihydropyrimidinones.

Furthermore, the nitro group can participate in MCRs after reduction to an amine. The resulting aniline derivative could be a component in Ugi or Passerini reactions, which are powerful methods for the synthesis of peptide-like structures and α-acyloxy carboxamides, respectively.

The following table provides a hypothetical overview of potential MCRs where this compound could be a key component.

Multicomponent ReactionRole of this compoundPotential Product Class
Hantzsch Dihydropyridine Synthesis As the active methylene component.Substituted dihydropyridines.
Biginelli Reaction As the active methylene component.Dihydropyrimidinones or thiones.
Ugi Reaction As the amine component (after nitro group reduction).α-Acylamino carboxamides.
Passerini Reaction As the amine component (after nitro group reduction).α-Acyloxy carboxamides.

The exploration of this compound in these and other MCRs could lead to the discovery of novel and efficient synthetic routes to complex and potentially bioactive molecules.

Advanced Analytical Methodologies in Research on Methyl 2 Chloro 5 Nitrophenylacetate

Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopic methods are indispensable for the elucidation of the molecular structure of Methyl 2-chloro-5-nitrophenylacetate and for the preliminary assessment of its purity. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR analysis of this compound, specific signals (resonances) are expected for each unique proton environment. The aromatic protons on the phenyl ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring currents, the electron-withdrawing nitro group, and the chloro substituent. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group would likely appear as a singlet in the range of δ 3.8-4.2 ppm. The methyl (-CH₃) protons of the ester group would also produce a singlet, but further upfield, typically around δ 3.7-3.9 ppm. The integration of these peaks would correspond to the number of protons in each environment (3H for methyl, 2H for methylene, and a total of 3H for the aromatic protons).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct peaks would be observed for the carbonyl carbon of the ester (δ ~168-172 ppm), the carbons of the aromatic ring (δ ~120-150 ppm), the methylene carbon (δ ~40-45 ppm), and the methyl carbon of the ester (δ ~52-55 ppm). The specific chemical shifts of the aromatic carbons are influenced by the positions of the chloro and nitro substituents.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm the structure. A COSY spectrum would show correlations between coupled protons, for instance, between the aromatic protons. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This data is illustrative and based on typical chemical shift values for similar functional groups.

Technique Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Integration
¹H NMR Aromatic H 7.5 - 8.2 Multiplets 3H
Methylene (-CH₂-) ~ 4.0 Singlet 2H
Methyl (-OCH₃) ~ 3.8 Singlet 3H
¹³C NMR Carbonyl (C=O) ~ 169 - -
Aromatic C-Cl ~ 135 - -
Aromatic C-NO₂ ~ 148 - -
Aromatic C-H 122 - 132 - -
Aromatic C-CH₂ ~ 138 - -
Methylene (-CH₂-) ~ 41 - -
Methyl (-OCH₃) ~ 53 - -

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption peak around 1740-1760 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the ester. The presence of the nitro group (NO₂) would be confirmed by two strong stretching vibrations, typically around 1515-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). The C-Cl stretch would likely appear in the fingerprint region, below 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum.

Mass Spectrometry (MS) (e.g., GC-MS, LC-MS, High-Resolution MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular weight: 229.62 g/mol , based on a molecular formula of C₉H₈ClNO₄), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 229. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a second peak [M+2]⁺ at m/z 231, approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 198, or the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 170. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound This data is illustrative and based on common fragmentation patterns.

m/z Value Proposed Fragment Ion Formula of Fragment
229/231 [M]⁺ (Molecular Ion) [C₉H₈ClNO₄]⁺
198/200 [M - OCH₃]⁺ [C₈H₅ClNO₃]⁺
170/172 [M - COOCH₃]⁺ [C₇H₅ClNO₂]⁺
154/156 [C₇H₅Cl]⁺ [C₇H₅Cl]⁺
123 [M - OCH₃ - NO₂]⁺ [C₈H₅ClO]⁺

Chromatographic Separations and Characterization

Chromatographic techniques are essential for the purification of the final product and for the quantitative determination of its purity by separating it from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. The compound would be detected using a UV detector, likely at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., ~254 nm).

A well-developed HPLC method will show a sharp, symmetrical peak for the target compound at a specific retention time. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration to determine the exact amount of the compound in a sample.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller stationary phase particles (typically <2 µm) and higher pressures. This results in significantly improved resolution, faster analysis times, and increased sensitivity. For the analysis of this compound, a UPLC method would be particularly advantageous for separating closely related impurities that might not be resolved by conventional HPLC. This enhanced separation capability allows for a more accurate assessment of the compound's purity.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, the analysis of a closely related isomer, Methyl 5-chloro-2-nitrobenzoate, demonstrates the power of this technique. nih.govresearchgate.net The study of this isomer reveals detailed structural parameters and insights into its solid-state packing. nih.govresearchgate.net

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For Methyl 5-chloro-2-nitrobenzoate, the crystallographic analysis provided key structural details. nih.govresearchgate.net The molecule was found to crystallize in a monoclinic system. nih.govresearchgate.net The analysis also revealed the orientation of the functional groups relative to the benzene (B151609) ring; the acetoxy and nitro groups were twisted from the plane of the ring by 49.7° and 29.4°, respectively. nih.govresearchgate.net Furthermore, the study identified weak intermolecular C-H···O hydrogen bonds that link the molecules into layers. nih.govresearchgate.net

Such detailed structural information is invaluable for understanding the physical properties of the compound and for rationalizing its chemical reactivity. It also serves as a crucial reference point for computational modeling and drug design efforts.

Table 1: Crystallographic Data for Methyl 5-chloro-2-nitrobenzoate

ParameterValueReference
Chemical FormulaC₈H₆ClNO₄ nih.govresearchgate.net
Molecular Weight215.59 nih.govresearchgate.net
Crystal SystemMonoclinic nih.govresearchgate.net
Space GroupP2₁/n researchgate.net
a (Å)4.2616 (9) nih.govresearchgate.net
b (Å)22.470 (5) nih.govresearchgate.net
c (Å)9.3894 (19) nih.govresearchgate.net
β (°)90.64 (3) nih.govresearchgate.net
Volume (ų)899.1 (3) nih.govresearchgate.net
Z4 nih.govresearchgate.net
Temperature (K)113 nih.gov

Advanced Techniques for In-situ Reaction Monitoring and Kinetic Profiling

Understanding the dynamics of a chemical reaction—how quickly it proceeds and through what mechanistic pathway—is fundamental to process optimization and control. Traditional methods often rely on quenching the reaction at various time points and analyzing the samples offline. However, advanced in-situ (in the reaction mixture) and on-line (continuously sampling from the reactor) analytical techniques now allow for real-time monitoring of reactions as they occur.

For the synthesis or subsequent reactions of this compound, these techniques would be invaluable. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy can be coupled directly to a reaction vessel or a flow reactor to provide a continuous stream of data on the concentration of reactants, intermediates, and products. beilstein-journals.orgrsc.org

In-situ NMR Spectroscopy: Flow NMR is a powerful tool for reaction monitoring. beilstein-journals.org In a potential application, the reaction mixture for the synthesis of this compound could be continuously passed through a flow cell within the NMR spectrometer. This would allow for the direct observation of the disappearance of starting material signals and the appearance of product signals, providing a detailed kinetic profile of the reaction. beilstein-journals.org This technique can be used to study reaction kinetics, identify transient intermediates, and optimize reaction conditions such as temperature, pressure, and catalyst loading with high precision and in an automated fashion. beilstein-journals.org

Operando Raman Spectroscopy: Raman spectroscopy is another excellent technique for in-situ monitoring, particularly for reactions in solution. A fiber-optic probe can be inserted directly into the reaction vessel, providing real-time data on the vibrational modes of the molecules present. This allows for the tracking of functional group transformations, which is highly relevant for reactions involving the nitro, chloro, and ester groups of this compound. Operando Raman has been successfully used to develop kinetic models for complex organic syntheses. rsc.org

The data obtained from these advanced monitoring techniques can be used to construct detailed kinetic models. rsc.orgnih.gov These models are mathematical representations of the reaction system that can describe the influence of various parameters (e.g., concentration, temperature) on the reaction rate and product distribution. rsc.orgnih.gov For a compound like this compound, a thorough kinetic understanding is crucial for ensuring efficient and safe synthesis on a larger scale.

Q & A

Q. What are the common synthetic routes for Methyl 2-chloro-5-nitrophenylacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or substitution reactions. For example, nitro-substituted benzoyl chlorides (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) can react with methanol under reflux with thionyl chloride as a catalyst. Reaction parameters like solvent choice (benzene or N-methylacetamide), temperature (reflux at 80–100°C), and catalyst loading (e.g., dimethylformamide as an additive) critically affect yield and purity. Monitoring via thin-layer chromatography (TLC) and purification by distillation or recrystallization are recommended .

Q. How can researchers ensure safe handling of nitro and chloro-substituted intermediates during synthesis?

Nitro and chloro groups pose toxicity and reactivity risks. Key precautions include:

  • Using self-contained breathing apparatus (SCBA) and impervious gloves to avoid inhalation or dermal contact .
  • Conducting reactions in fume hoods with increased ventilation to mitigate vapor exposure .
  • Avoiding dust formation during solid handling to prevent combustion hazards .

Q. What analytical methods are suitable for characterizing this compound?

  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) .
  • Structural confirmation : NMR spectroscopy (¹H and ¹³C) to verify ester, nitro, and chloro functional groups. For example, the methyl ester group typically resonates at δ 3.6–3.8 ppm in ¹H NMR .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., mp 69–70°C for related nitroaromatics) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) for this compound derivatives be resolved?

Contradictions in spectral data often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Solvent standardization : Use deuterated solvents (e.g., CDCl₃) for NMR to eliminate solvent-shift variability .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track molecular interactions in complex mixtures .
  • Computational validation : Compare experimental IR/NMR spectra with density functional theory (DFT)-simulated spectra to identify discrepancies .

Q. What strategies optimize regioselectivity in nitration or chlorination of methyl phenylacetate derivatives?

Regioselectivity is influenced by:

  • Electrophilic directing groups : The nitro group at the 5-position deactivates the ring, directing subsequent substitution to the 2-position via meta/para electronic effects .
  • Catalytic systems : Lewis acids (e.g., FeCl₃) can enhance chlorination efficiency at specific positions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nitration reactions, improving yield .

Q. How do steric and electronic effects impact the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nitro and chloro groups reduce electron density at the aromatic ring, making it less reactive toward electrophiles but more susceptible to nucleophilic attack at the 2-position. Steric hindrance from the methyl ester group further limits accessibility to certain reaction sites. Kinetic studies using varying nucleophiles (e.g., amines vs. alkoxides) and temperature-dependent rate constants can elucidate these effects .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or stability data for this compound?

  • Reproducibility checks : Validate purity via HPLC and repeat measurements under controlled humidity/temperature .
  • Crystallography : Single-crystal X-ray diffraction (e.g., as in N-(2-Chloro-5-nitrophenyl)thiourea derivatives) provides definitive structural data to resolve ambiguities .
  • Inter-laboratory collaboration : Cross-validate results with independent labs to rule out instrumental bias .

Methodological Resources

  • Safety protocols : Refer to OSHA-compliant guidelines for nitroaromatic handling .
  • Synthetic optimization : Review case studies on analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride synthesis) .
  • Advanced characterization : Utilize crystallographic databases (e.g., CCDC) for structural comparisons .

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